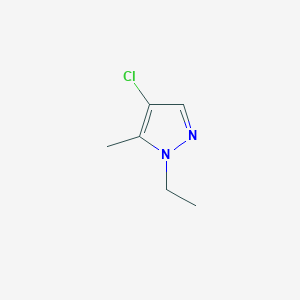

4-氯-1-乙基-5-甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“4-chloro-1-ethyl-5-methyl-1H-pyrazole” is a chemical compound with the molecular formula C7H9ClN2O2 and a molecular weight of 188.61 . Pyrazole and its derivatives are considered pharmacologically important active scaffolds that possess almost all types of pharmacological activities .

Synthesis Analysis

Pyrazoles are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . A variety of synthesis methods and synthetic analogues have been reported over the years . For instance, one method to synthesize “4-chloro-1-ethyl-5-methyl-1H-pyrazole” involves reacting 4-chloro-3-methylpyrazole with ethyl bromoacetate in the presence of a base .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-chloro-1-ethyl-5-methyl-1H-pyrazole” include a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .科学研究应用

Pharmacological Properties

The compound 4-chloro-1-ethyl-5-methyl-1H-pyrazole has been noted for its potential in the synthesis of various functional derivatives of disubstituted 1H-pyrazolo[3,4-d]pyrimidines, which may possess useful pharmacological properties .

Antileishmanial and Antimalarial Activities

Pyrazole-bearing compounds are recognized for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities. A study highlighted the potent in vitro antipromastigote activity of a pyrazole compound, supported by molecular simulation showing a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .

Organic Synthesis Applications

Recent advances have shown that pyrazole structures can act as both directing and transforming groups in organic synthesis. They are fundamental elements present in various small molecules with a wide range of agricultural and pharmaceutical activities .

Anticancer Potential

A synthesized pyrazole derivative was studied for its anticancer potential. The mechanism discussed suggested that it could cause 4T1 cells to die by preventing wound healing and colony formation, delaying the G0/G1 phase of the cell cycle, activating p27 levels, and potentially inducing apoptosis through DNA damage .

安全和危害

“4-chloro-1-ethyl-5-methyl-1H-pyrazole” should be treated as an organic compound. Avoid prolonged or frequent contact with this compound and avoid inhaling its dust or solution. It should be stored in a sealed container and kept away from oxidizing agents and strong acids or bases. If contact occurs with skin or eyes, rinse immediately with plenty of water and seek medical help .

作用机制

Mode of Action

It’s worth noting that many pyrazole derivatives are known to interact with their targets by forming hydrogen bonds and hydrophobic interactions . This interaction can lead to changes in the target’s function, potentially altering cellular processes.

Biochemical Pathways

Pyrazole derivatives are often involved in a wide range of biochemical pathways due to their versatile structure and reactivity .

Result of Action

Pyrazole derivatives are known for their wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

属性

IUPAC Name |

4-chloro-1-ethyl-5-methylpyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9ClN2/c1-3-9-5(2)6(7)4-8-9/h4H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFMRMLYGHCJLNT-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=C(C=N1)Cl)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9ClN2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.60 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1-ethyl-5-methyl-1H-pyrazole | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3'-Bromo-2-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]benzophenone](/img/structure/B1292943.png)